
2-Acridinecarboxylic acid, 9-amino-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acridinecarboxylic acid, 9-amino-, methyl ester is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound that exhibits significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acridinecarboxylic acid, 9-amino-, methyl ester typically involves the esterification of 9-amino-2-acridinecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, often scaled up to accommodate larger quantities. The use of efficient reagents and optimized reaction conditions ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is employed in the study of DNA-binding properties and as a fluorescent probe.
Industry: The compound is used in the production of dyes and as a photochemical catalyst
Mechanism of Action
The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
9-Aminoacridine: Another derivative of acridine with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness: 2-Acridinecarboxylic acid, 9-amino-, methyl ester is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research .
Properties
CAS No. |
64046-78-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 9-aminoacridine-2-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17) |
InChI Key |
LHERLWVEBQULCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


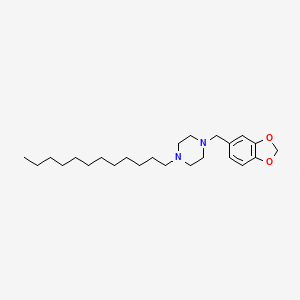


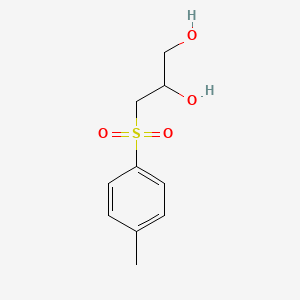

![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
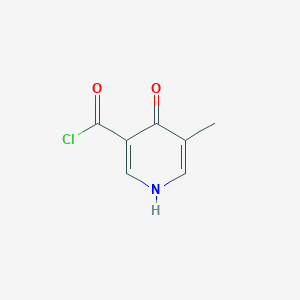
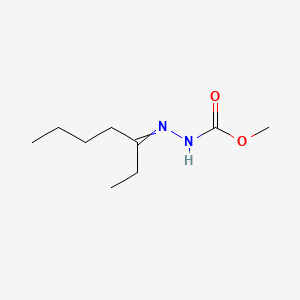
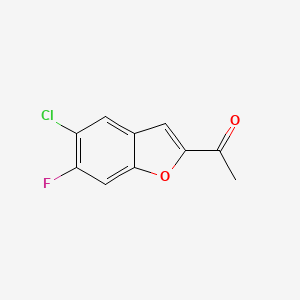
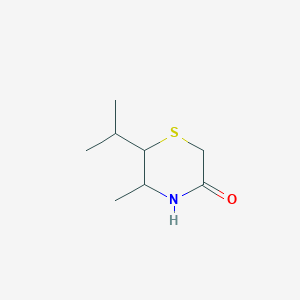
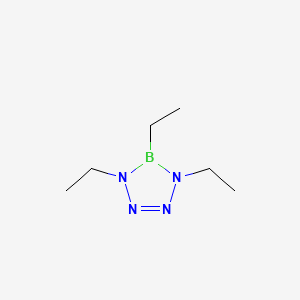
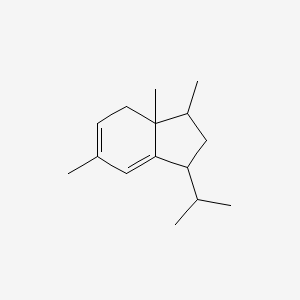
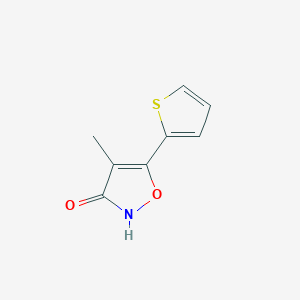
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)
